7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C10H5NO4. It is a member of the chromene family, which is known for its diverse biological and physicochemical properties . This compound is also referred to as 2H-1-Benzopyran-3-carbonitrile, 7,8-dihydroxy-2-oxo- (9CI) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication . This method is considered green and efficient, yielding high amounts of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts can enhance the reaction efficiency . Additionally, the reaction can be carried out under reflux conditions in ethanol to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Substituted chromenes
Scientific Research Applications
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it acts as a macrophage migration inhibitory factor (MIF) tautomerase inhibitor with a Ki of 2.9 μM . This inhibition can modulate immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Cyanoumbelliferone: A coumarin derivative with similar biological activities.
4-Hydroxycoumarin: Known for its anticoagulant properties.
Uniqueness
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile stands out due to its dual hydroxyl groups at positions 7 and 8, which contribute to its unique chemical reactivity and biological activity. This structural feature allows it to participate in a wider range of chemical reactions compared to other similar compounds.
Properties
Molecular Formula |
C10H5NO4 |
---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
7,8-dihydroxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H5NO4/c11-4-6-3-5-1-2-7(12)8(13)9(5)15-10(6)14/h1-3,12-13H |
InChI Key |
ATHPXQPRXCUEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(C(=O)O2)C#N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.